molecular formula C8H12N2O2S B1276072 3-Amino-4,5-dimethylbenzenesulfonamide CAS No. 101251-33-6

3-Amino-4,5-dimethylbenzenesulfonamide

Cat. No.: B1276072
CAS No.: 101251-33-6
M. Wt: 200.26 g/mol
InChI Key: YXQMLWCILAYJQY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Amino-4,5-dimethylbenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, eye function, and folic acid synthesis, respectively .

Mode of Action

Sulfonamides generally act by inhibiting the enzymes they target . For instance, they can inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, a vital nutrient for bacterial growth .

Biochemical Pathways

By inhibiting enzymes like carbonic anhydrase and dihydropteroate synthetase, sulfonamides can affect several biochemical pathways. They can disrupt fluid and electrolyte balance, impair eye function, and inhibit bacterial growth by blocking folic acid synthesis .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally and widely distributed in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of targeted enzymes by this compound can lead to various molecular and cellular effects. For instance, the inhibition of dihydropteroate synthetase can lead to a decrease in bacterial folic acid synthesis, resulting in inhibited bacterial growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect its metabolism and excretion .

Biochemical Analysis

Biochemical Properties

3-Amino-4,5-dimethylbenzenesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves binding to the active site of the enzyme, thereby affecting its activity. For instance, this compound may inhibit enzymes involved in metabolic pathways, altering the flux of metabolites and impacting overall cellular metabolism .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the overall impact of this compound on cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . Understanding these metabolic pathways is crucial for elucidating the biochemical role of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its biochemical activity . Studying the transport mechanisms of this compound is essential for understanding its overall impact on cellular function.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications may direct this compound to particular organelles, influencing its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.

Comparison with Similar Compounds

3-Amino-4,5-dimethylbenzenesulfonamide can be compared with other similar compounds such as:

Properties

IUPAC Name

3-amino-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-5-3-7(13(10,11)12)4-8(9)6(5)2/h3-4H,9H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQMLWCILAYJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406961
Record name 3-amino-4,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101251-33-6
Record name 3-amino-4,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4,5-dimethylbenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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